molecular formula C8H10FNO2S B2851100 4-Fluoro-2,N-dimethyl-benzenesulfonamide CAS No. 1097125-82-0

4-Fluoro-2,N-dimethyl-benzenesulfonamide

Cat. No. B2851100
CAS RN: 1097125-82-0
M. Wt: 203.23
InChI Key: ODHCJVJWWFGYJE-UHFFFAOYSA-N
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Description

“4-Fluoro-2,N-dimethyl-benzenesulfonamide” is a chemical compound with the molecular formula C8H10FNO2S . It has a molecular weight of 203.24 . The compound is used in laboratory settings and is not recommended for food, drug, pesticide or biocidal product use .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H10FNO2S/c1-10(2)13(11,12)8-5-3-7(9)4-6-8/h3-6H,1-2H3 . This indicates the presence of carbon ©, hydrogen (H), fluorine (F), nitrogen (N), oxygen (O), and sulfur (S) atoms in the molecule .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . The compound should be stored in a sealed container in a dry environment .

Mechanism of Action

The mechanism of action of 4-Fluoro-2,N-dimethyl-benzenesulfonamide involves the reaction of the compound with the amino group of the target molecule. This reaction results in the formation of a stable covalent bond between the compound and the amino group.
Biochemical and Physiological Effects:
This compound has been shown to have minimal biochemical and physiological effects. The compound is relatively non-toxic and does not have any significant effects on cellular metabolism or function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-Fluoro-2,N-dimethyl-benzenesulfonamide in lab experiments is its high reactivity towards amino groups. This makes it an ideal reagent for labeling amino acids in proteins. However, one of the limitations of using FDNB is its relatively low solubility in water, which can make it difficult to work with in certain experimental conditions.

Future Directions

There are several future directions for research involving 4-Fluoro-2,N-dimethyl-benzenesulfonamide. One area of research is the development of new labeling techniques using FDNB. Another area of research is the application of FDNB in the study of protein-protein interactions. Finally, there is potential for the development of new therapeutic agents based on the reactivity of FDNB towards amino groups in target molecules.
Conclusion:
In conclusion, this compound is a chemical compound that has significant potential in scientific research. Its high reactivity towards amino groups makes it an ideal reagent for labeling amino acids in proteins. While there are some limitations to its use, the compound has a wide range of potential applications in various fields of study.

Synthesis Methods

The synthesis of 4-Fluoro-2,N-dimethyl-benzenesulfonamide involves the reaction of 4-fluoro-2-nitrotoluene with dimethylamine and sulfuric acid. The resulting product is then purified using various techniques such as recrystallization and column chromatography.

Scientific Research Applications

4-Fluoro-2,N-dimethyl-benzenesulfonamide has been widely used in scientific research for various applications. One of the most common applications of this compound is in the field of protein analysis. FDNB is used to label amino acids in proteins, which allows the identification of specific amino acids in the protein sequence.

Safety and Hazards

The compound is classified under the GHS07 hazard class . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment such as dust masks, eyeshields, and gloves .

properties

IUPAC Name

4-fluoro-N,2-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO2S/c1-6-5-7(9)3-4-8(6)13(11,12)10-2/h3-5,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODHCJVJWWFGYJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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